molecular formula C6H7N5O4 B14616063 Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- CAS No. 58494-42-1

Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-

Cat. No.: B14616063
CAS No.: 58494-42-1
M. Wt: 213.15 g/mol
InChI Key: ZLMJEQGWFPWXSL-UHFFFAOYSA-N
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Description

Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with the molecular formula C7H9N5O4 and a molecular weight of 227.1775 This compound is known for its unique structure, which includes a nitroso group and a tetrahydropyrimidinyl moiety

Preparation Methods

The synthesis of Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- can be achieved through several methods. One common approach involves the reaction of N-methyl-N-nitrosourea with a suitable pyrimidine derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through alkylation, where it transfers its methyl group to nucleophiles such as nucleobases in nucleic acids . This can lead to mutations and other modifications in the DNA or RNA, making it a potent tool in genetic studies. The molecular targets include nucleic acids, and the pathways involved are primarily those related to DNA and RNA synthesis and repair.

Properties

CAS No.

58494-42-1

Molecular Formula

C6H7N5O4

Molecular Weight

213.15 g/mol

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C6H7N5O4/c1-11(10-15)6(14)8-3-2-7-5(13)9-4(3)12/h2H,1H3,(H,8,14)(H2,7,9,12,13)

InChI Key

ZLMJEQGWFPWXSL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CNC(=O)NC1=O)N=O

Origin of Product

United States

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